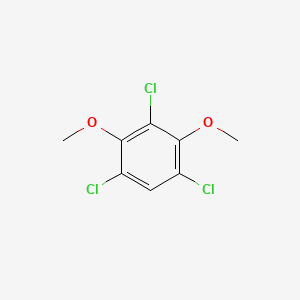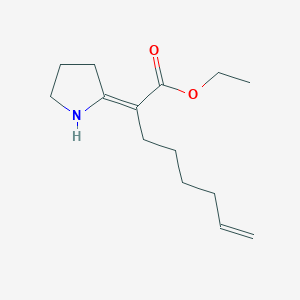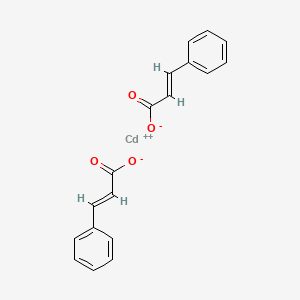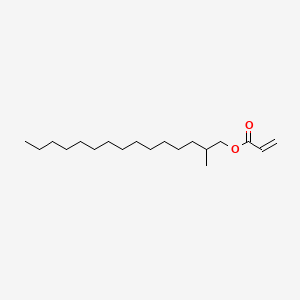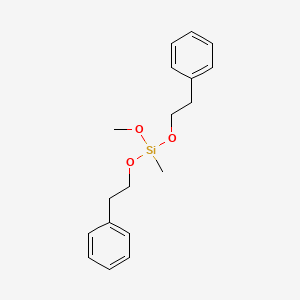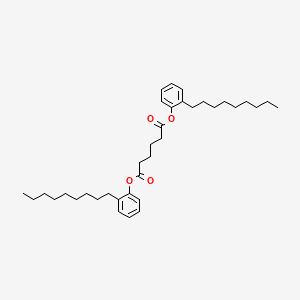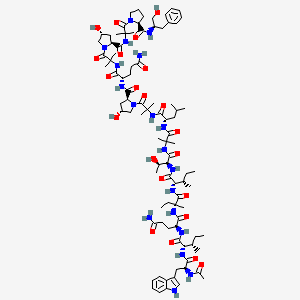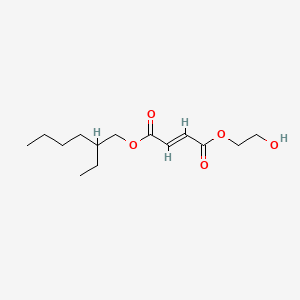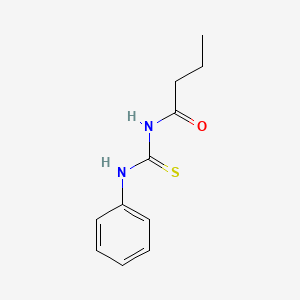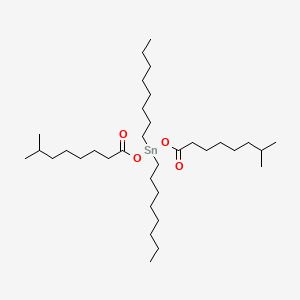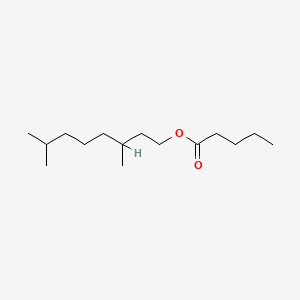
3,7-Dimethyloctyl valerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dimethyloctyl valerate is an organic compound with the molecular formula C15H30O2. It is an ester formed from the reaction of valeric acid and 3,7-dimethyloctanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
3,7-Dimethyloctyl valerate can be synthesized through esterification, where valeric acid reacts with 3,7-dimethyloctanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. The final product is purified through distillation to obtain high-purity this compound.
化学反应分析
Types of Reactions
3,7-Dimethyloctyl valerate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to valeric acid and 3,7-dimethyloctanol.
Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Valeric acid and 3,7-dimethyloctanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
科学研究应用
3,7-Dimethyloctyl valerate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
作用机制
The mechanism of action of 3,7-dimethyloctyl valerate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release valeric acid and 3,7-dimethyloctanol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 3,7-Dimethyloctyl acetate
- 3,7-Dimethyloctyl butyrate
- 3,7-Dimethyloctyl propionate
Uniqueness
3,7-Dimethyloctyl valerate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
93857-93-3 |
|---|---|
分子式 |
C15H30O2 |
分子量 |
242.40 g/mol |
IUPAC 名称 |
3,7-dimethyloctyl pentanoate |
InChI |
InChI=1S/C15H30O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h13-14H,5-12H2,1-4H3 |
InChI 键 |
LMPYVHIIYCATHK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)OCCC(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


